molecular formula C17H21N3 B14190187 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile CAS No. 923291-54-7

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile

Cat. No.: B14190187
CAS No.: 923291-54-7
M. Wt: 267.37 g/mol
InChI Key: GWKFUHFJXBBWAL-UHFFFAOYSA-N
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Description

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile typically involves the condensation of a suitable pyrrole precursor with a phenylethylamine derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylethylamine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles at the pyrrole ring.

Scientific Research Applications

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring with a phenylethylamine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

923291-54-7

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-[4-(2-phenylethylamino)butyl]pyrrole-2-carbonitrile

InChI

InChI=1S/C17H21N3/c18-15-17-9-6-14-20(17)13-5-4-11-19-12-10-16-7-2-1-3-8-16/h1-3,6-9,14,19H,4-5,10-13H2

InChI Key

GWKFUHFJXBBWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCCCN2C=CC=C2C#N

Origin of Product

United States

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